
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, also known as CDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been used in various scientific research applications, including as a tool to study the role of protein kinases in cancer cells. It has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell survival and proliferation. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has also been used to study the effects of protein kinase inhibition on the growth and survival of cancer cells.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a potent inhibitor of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, survival, and differentiation. N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide inhibits the activity of protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as their ability to form colonies. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is its potential toxicity, which may limit its use in certain experiments or require the use of lower concentrations.
将来の方向性
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, including:
1. Further studies on the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide and its effects on different types of cancer cells.
2. Development of more potent and selective inhibitors of protein kinases based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide.
3. Investigation of the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in combination with other anticancer agents to enhance their efficacy.
4. Studies on the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a synthetic compound that has shown promise as a tool for studying the role of protein kinases in cancer cells. It has potent inhibitory activity against protein kinases and has been shown to induce cell death and inhibit the growth and proliferation of cancer cells. While there are some limitations to its use, N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-13-7-12(14(22-2)6-11(13)16)19-15(20)8-3-9(17)5-10(18)4-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZBEIUMQRAKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

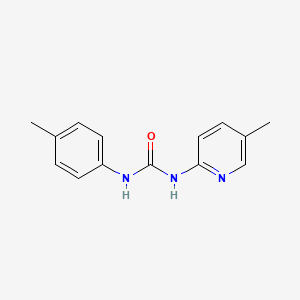

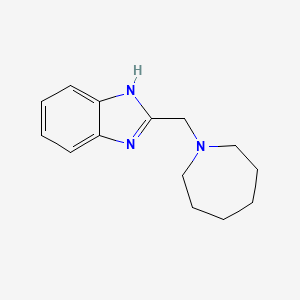
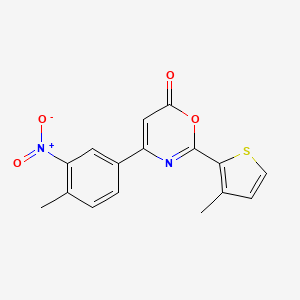
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)
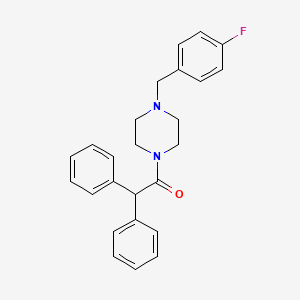
![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
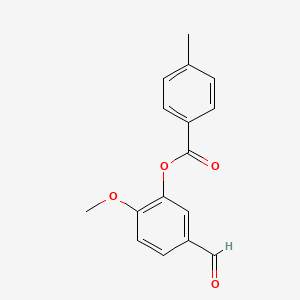
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)

